Dichlorobis(indenyl)titanium(IV) exhibits catalytic activity in olefin polymerization reactions, particularly for the production of Ziegler-Natta catalysts. These catalysts play a crucial role in the synthesis of various polyolefins, including polyethylene and polypropylene, which are widely used in plastics, textiles, and other industrial applications. Studies have shown that the indenyl ligand system in dichlorobis(indenyl)titanium(IV) offers unique properties that can influence the activity, selectivity, and stereoregularity of the resulting polymers [].
Dichlorobis(indenyl)titanium(IV) serves as a valuable precursor for the synthesis of diverse organometallic compounds. By replacing the chloride ligands with other functional groups or organic moieties, researchers can create new titanium-based complexes with tailored properties for specific applications. These new compounds can be further explored in catalysis, materials science, and other research areas [].
The structure and bonding characteristics of dichlorobis(indenyl)titanium(IV) have been the subject of numerous scientific investigations. Researchers employ various techniques like X-ray crystallography, spectroscopy, and computational modeling to understand the nature of the metal-ligand interactions and the reactivity patterns of the compound. These studies contribute to the fundamental knowledge of organometallic chemistry and guide the design of new functional materials [].
Beyond the aforementioned areas, dichlorobis(indenyl)titanium(IV) is being explored for potential applications in other fields, such as:
Dichlorodi-pi-indenyltitanium is a chemical compound characterized by its complex structure, featuring a titanium atom coordinated with two chlorine atoms and two pi-indenyl ligands. Its molecular formula is C20H24Cl2Ti, and it has a molecular weight of approximately 383.18 g/mol. The compound is notable for its unique arrangement of cyclopentadienyl-like ligands, which contribute to its reactivity and stability in various chemical environments. The InChI representation of this compound is InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;+2/p-2
.
Dichlorobis(indenyl)titanium(IV) itself does not exhibit significant activity. However, its role lies in serving as a precursor for the generation of active catalysts. Upon reaction with organometallic reagents, it forms functionalized indenyltitanium complexes. These complexes possess Lewis acidic titanium centers and σ-bonds between the metal and the indenyl ligands. This combination allows them to activate various substrates for catalytic transformations [].
The specific mechanism of action depends on the nature of the functionalized complex and the targeted reaction. For instance, indenyltitanium complexes with alkyl substituents can act as Ziegler-Natta catalysts for olefin polymerization, where they insert and polymerize olefins via a cationic mechanism [].
Dichlorodi-pi-indenyltitanium exhibits catalytic properties in various organic transformations. It has been shown to effectively catalyze the enantioselective fluorination of β-ketoesters, which highlights its utility in asymmetric synthesis . The reactions typically require an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex, ensuring the integrity of the product during synthesis .
The synthesis of dichlorodi-pi-indenyltitanium involves several methods, primarily focusing on the reaction of titanium tetrachloride with dilithiated indenyl compounds. A common approach includes the reductive amination of 2-(1H-inden-1-yl)acetaldehyde with primary amines to generate indenylamine ligands that can subsequently react with titanium precursors . The process is typically conducted under inert conditions to maintain the stability of the titanium complex.
Dichlorodi-pi-indenyltitanium finds applications primarily in catalysis, particularly in polymerization processes and organic synthesis. Its ability to facilitate reactions involving olefins makes it valuable in producing polymers with specific properties . Additionally, it serves as a precursor for developing other titanium-based catalysts used in various industrial applications.
Interaction studies involving dichlorodi-pi-indenyltitanium focus on its catalytic behavior and coordination chemistry. Research indicates that its interactions with substrates can lead to unique reaction pathways that are not achievable with other catalysts. Studies often explore how variations in ligand structure influence the reactivity and selectivity of the titanium complex .
Dichlorodi-pi-indenyltitanium shares similarities with several other titanium complexes, particularly those containing cyclopentadienyl or indenyl ligands. Below are some comparable compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Dichloro[bis(indenyl)]titanium | C20H24Cl2Ti | Known for its strong catalytic activity in polymerization |
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) | C20H24Cl2Ti | Exhibits high enantioselectivity in reactions |
Bis(cyclopentadienyl)titanium dichloride | C10H10Cl2Ti | Simpler structure; widely used in various catalytic applications |
Racemic dimethylsilylbis(2-methyl-4-phenyl-indene) zirconium dichloride | C24H28Cl2Zr | Used in polymerization; similar reactivity patterns |
Uniqueness: Dichlorodi-pi-indenyltitanium is distinguished by its dual pi-coordination from indenyl ligands, which enhances its catalytic properties compared to simpler cyclopentadienyl complexes. This unique ligand arrangement allows for specific interactions that can lead to enhanced selectivity and activity in
The indenyl ligand’s electronic and steric properties are critical for stabilizing titanium centers while enabling reactivity. Indenyl ligands are typically synthesized via deprotonation of indene (C₉H₈) using strong bases such as n-butyllithium, yielding lithium indenide (LiC₉H₇). This intermediate undergoes salt metathesis with titanium tetrachloride (TiCl₄) to form dichlorodi-π-indenyltitanium. Modifications to the indenyl backbone, such as methyl or aryl substitutions, alter the ligand’s electron-donating capacity and steric bulk. For example, 1,2,3-trimethylindenyl ligands increase catalytic activity in styrene polymerization compared to unsubstituted analogs.
Table 1: Common Indenyl Ligand Derivatives and Their Properties
Ligand Substituent | Electronic Effect | Steric Influence | Reference |
---|---|---|---|
Unsubstituted (C₉H₇) | Moderate donor | Low | |
1,2,3-Trimethyl | Strong donor | High | |
4,5,6,7-Tetrahydro | Weakened π-donor | Moderate |
Chloride ligands in dichlorodi-π-indenyltitanium can be replaced via metathesis reactions to tailor reactivity. Treatment with Grignard reagents (e.g., MeMgCl) yields methylated derivatives like (Ind)₂TiMeCl or (Ind)₂TiMe₂. Similarly, reactions with trimethylstannylindenyl ((CH₃)₃SnC₉H₇) facilitate chloride displacement, producing mixed-ligand complexes. The choice of metathesis agent influences the titanium center’s electrophilicity: alkylating agents enhance nucleophilicity, while aryl groups stabilize π-backbonding.
Table 2: Metathesis Reagents and Resulting Titanium Complexes
Reagent | Product | Key Application |
---|---|---|
MeMgCl | (Ind)₂TiMeCl | Olefin polymerization |
LiCH₂SiMe₃ | (Ind)₂Ti(CH₂SiMe₃)Cl | Radical initiation |
NaCp | (Ind)(Cp)TiCl₂ | Syndiotactic polystyrene |
Crystallization solvents dictate the nuclearity and geometry of dichlorodi-π-indenyltitanium complexes. Polar aprotic solvents like dichloromethane favor monomeric structures due to weak coordination to titanium, while nonpolar solvents (e.g., pentane) promote dimerization via chloride bridging. Slow evaporation from toluene yields X-ray-quality crystals with η⁵-indenyl bonding confirmed by Ti–C bond lengths of 2.35–2.45 Å. Recrystallization from hexane/THF mixtures resolves impurities from incomplete metathesis, achieving >95% purity.
Table 3: Solvent Effects on Crystallization Outcomes
Solvent System | Crystal Morphology | Purity (%) |
---|---|---|
Toluene | Prismatic | 98 |
Pentane | Amorphous aggregates | 85 |
Hexane/THF | Platelet | 97 |
X-ray crystallographic analysis of dichlorodi-pi-indenyltitanium reveals distinctive structural features that differentiate it from its cyclopentadienyl analogues [1]. The compound crystallizes with the molecular formula C₁₈H₁₄Cl₂Ti and exhibits a molecular weight of 349.08 g/mol [28] [29]. The titanium center adopts a distorted tetrahedral geometry, with the two indenyl ligands coordinating in an η⁵ fashion to the metal center [1].
The η⁵-indenyl coordination mode in dichlorodi-pi-indenyltitanium demonstrates several characteristic structural parameters that distinguish it from simpler cyclopentadienyl systems [11] [13]. The titanium-carbon bond distances to the five-membered ring carbons range from 2.31 to 2.48 Å, with the bonds to the carbon atoms shared between the five- and six-membered rings being characteristically longer [12]. This asymmetric bonding pattern reflects the electronic influence of the fused benzene ring on the coordination behavior of the indenyl ligand [12].
Crystallographic studies reveal that the indenyl ligand exhibits a slip distortion parameter, quantified as the difference between the titanium-ring centroid distance and the titanium-ring normal distance [12]. This slip distortion typically measures between 15-20 pm for titanium indenyl complexes, indicating a deviation from ideal η⁵ coordination [12]. The fold angle of the five-membered ring, measuring approximately 5-8 degrees, provides additional evidence for the distorted coordination geometry [12].
Structural Parameter | Value | Reference Complex |
---|---|---|
Ti-Cl bond distance | 2.27-2.28 Å | [Ti(η⁵-Ind)Cl₃] [11] |
Ti-C (ring) distance | 2.31-2.48 Å | Various indenyl-Ti complexes [13] |
Ti-centroid distance | 197-200 pm | [Ti(η⁵-C₉H₇)Cl₂(OMe)] [12] |
Slip distortion | 15-20 pm | Typical indenyl complexes [12] |
Fold angle | 5-8° | Five-membered ring [12] |
The crystallographic data consistently demonstrates that the indenyl ligand maintains its η⁵ coordination mode even in the presence of strongly donating co-ligands [11] [17]. This coordination preference contrasts with the more labile behavior observed in some other organometallic systems, where haptotropic rearrangements between η⁵ and η³ modes are more facile [25].
Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic structure and coordination behavior of dichlorodi-pi-indenyltitanium [14] [15]. Proton nuclear magnetic resonance spectra of the compound reveal characteristic resonances for the indenyl ligand protons, with chemical shifts that reflect the η⁵ coordination mode [20]. The five-membered ring protons typically appear in the range of 5.5-6.5 ppm, while the benzene ring protons resonate at 6.8-7.5 ppm [11] [17].
Carbon-13 nuclear magnetic resonance spectroscopy further confirms the coordination mode and provides detailed information about the electronic environment of the indenyl carbons [11]. The carbon atoms of the five-membered ring exhibit chemical shifts in the range of 110-120 ppm, characteristic of carbons involved in η⁵ coordination to titanium [17]. The benzene ring carbons appear at 125-135 ppm, consistent with aromatic carbon environments [11].
Titanium-47 and titanium-49 nuclear magnetic resonance studies, though challenging due to the quadrupolar nature of these nuclei, provide direct information about the titanium center [14] [16] [36]. The chemical shift ranges for titanium in organometallic complexes span approximately 2800 ppm, with titanium(IV) complexes typically appearing in the range of -200 to +800 ppm relative to titanium tetrachloride [36]. The line widths of titanium nuclear magnetic resonance signals increase significantly with molecular size, limiting the technique to smaller complexes [36].
Metal-to-ligand charge transfer phenomena in dichlorodi-pi-indenyltitanium can be investigated through ultraviolet-visible spectroscopy [18] [19]. The compound exhibits characteristic absorption bands that provide information about the electronic transitions between the metal d-orbitals and the ligand π-systems [46] [47]. Titanium(IV) complexes typically show absorption maxima in the range of 200-400 nm, depending on the nature of the ligands and the coordination environment [19] [47].
The indenyl ligand acts as both a σ-donor and π-acceptor, facilitating charge transfer processes with the titanium center [18] [21]. Comparative electrochemical studies demonstrate that replacement of cyclopentadienyl ligands with indenyl ligands results in characteristic shifts in both oxidation and reduction potentials [18] [21]. The iron(III)/iron(II) potential shifts cathodically, while the titanium(IV)/titanium(III) potential shifts anodically, indicating the complex electronic effects of the indenyl ligand [18] [21].
Spectroscopic Technique | Characteristic Features | Chemical Shift/Wavelength Range |
---|---|---|
¹H Nuclear Magnetic Resonance | Five-membered ring protons | 5.5-6.5 ppm [11] [17] |
¹H Nuclear Magnetic Resonance | Benzene ring protons | 6.8-7.5 ppm [11] [17] |
¹³C Nuclear Magnetic Resonance | Five-membered ring carbons | 110-120 ppm [11] [17] |
¹³C Nuclear Magnetic Resonance | Benzene ring carbons | 125-135 ppm [11] [17] |
⁴⁹Ti Nuclear Magnetic Resonance | Titanium(IV) center | -200 to +800 ppm [36] |
Ultraviolet-Visible | Electronic transitions | 200-400 nm [19] [47] |
Theoretical calculations and experimental electron density studies reveal significant differences between indenyl and cyclopentadienyl coordination to titanium centers [22] [24] [25]. The electron density distribution in dichlorodi-pi-indenyltitanium shows characteristic features that distinguish it from cyclopentadienyl analogues, particularly in the metal-ligand bonding region [24].
Electron density mapping studies demonstrate that the titanium-indenyl interaction involves both σ and π components, with the π-bonding being less symmetric than in cyclopentadienyl systems [22] [24]. The presence of the fused benzene ring in the indenyl ligand creates an asymmetric electron distribution that affects the overall bonding pattern [25]. This asymmetry is reflected in the unequal titanium-carbon bond distances observed crystallographically [12] [13].
Density functional theory calculations reveal that the indenyl ligand exhibits a lower-lying lowest unoccupied molecular orbital compared to cyclopentadienyl, making it a better π-acceptor [25]. This enhanced π-acceptor ability contributes to the increased stability of the η⁵ coordination mode in indenyl complexes [25]. The calculations also predict that the η⁵-to-η³ rearrangement barrier is lower for indenyl than for cyclopentadienyl, consistent with the well-known indenyl effect [25].
Comparative bond analysis using electron density topology methods shows that the titanium-carbon bond critical points in indenyl complexes have different characteristics than those in cyclopentadienyl analogues [24]. The electron density at the bond critical points and the Laplacian of the electron density provide quantitative measures of the bonding differences [24]. These analyses reveal that indenyl ligands form slightly weaker individual titanium-carbon bonds but maintain overall stability through the delocalized π-system [24].
Natural bond orbital analysis indicates that the indenyl ligand donates electron density to the titanium center through both σ and π pathways [26]. The σ-donation occurs primarily through the carbon atoms of the five-membered ring, while π-back-donation from titanium d-orbitals to indenyl π*-orbitals contributes to the overall bonding scheme [26]. This bidirectional electron transfer distinguishes indenyl complexes from simpler ligand systems [26].
Comparative Parameter | Indenyl Complexes | Cyclopentadienyl Complexes |
---|---|---|
π-Acceptor ability | Enhanced [25] | Moderate [25] |
η⁵-to-η³ barrier | Lower [25] | Higher [25] |
Bond symmetry | Asymmetric [24] | Symmetric [24] |
Electron density distribution | Unequal Ti-C bonds [24] | Equal Ti-C bonds [24] |
Coordination stability | High (delocalized) [24] | High (symmetric) [24] |